molecular formula C17H13ClFN3O2S B2452738 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide CAS No. 896019-61-7

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide

Cat. No.: B2452738
CAS No.: 896019-61-7
M. Wt: 377.82
InChI Key: UIKUGFMLNNHRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide is a synthetic organic compound designed for research applications. It features a 1,3,4-oxadiazole ring, a privileged structure in medicinal chemistry known for serving as a bioisostere for carboxylic acids, esters, and carboxamides . This core scaffold is incorporated into several clinically used drugs and is associated with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-convulsant properties . The molecular structure of this compound combines the 1,3,4-oxadiazole heterocycle with a propanamide linker and a sulfanyl bridge, connecting chlorophenyl and fluorophenyl aromatic systems. This specific architecture is typical of compounds synthesized for investigating structure-activity relationships in drug discovery . While the specific biological data for this exact molecule may require further investigation, its design aligns with research into novel bioactive agents. Compounds bearing the 5-(chlorophenyl)-1,3,4-oxadiazole moiety have been shown to exhibit significant enzyme inhibition activity in scientific studies, making them valuable probes for biochemical research . Similarly, the 1,3,4-oxadiazole ring is a key component in molecules that have demonstrated promising in vitro antiviral activity against viruses such as the tobacco mosaic virus, highlighting the potential of this chemical class in agricultural and pharmaceutical development . This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2S/c18-14-4-2-1-3-13(14)16-21-22-17(24-16)20-15(23)9-10-25-12-7-5-11(19)6-8-12/h1-8H,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKUGFMLNNHRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-oxadiazole moiety have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group. This suggests that the compound might interact with its targets through similar mechanisms.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and synthesized derivatives, supported by data tables and relevant research findings.

  • Molecular Formula : C14H12ClN4OS
  • Molecular Weight : 300.700 g/mol
  • CAS Number : 89335-14-8

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to the presence of the oxadiazole moiety, which is known for its diverse pharmacological properties.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. In a study evaluating various oxadiazole compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other strains such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

2. Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for therapeutic applications in diseases like Alzheimer's. In studies, several derivatives showed IC50 values indicating strong inhibitory effects .

Compound IDIC50 Value (µM)Enzyme Target
7l2.14 ± 0.003Acetylcholinesterase
7m0.63 ± 0.001Acetylcholinesterase
7nNot SpecifiedUrease

3. Antiviral Activity

Oxadiazoles have been noted for their antiviral properties against RNA viruses, suggesting that this compound may also possess similar effects . This opens avenues for further research into its efficacy against viral infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Proteins : Docking studies have shown that the compound interacts with amino acids in target proteins, which may inhibit their function.
  • Bovine Serum Albumin (BSA) Binding : The binding affinity to BSA indicates potential pharmacokinetic advantages and bioavailability in therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated the synthesis of various oxadiazole derivatives and their subsequent testing against multiple bacterial strains. The results highlighted that compounds with similar structures to this compound showed promising results in inhibiting bacterial growth .
  • Enzyme Inhibition Studies : Another research effort focused on evaluating the inhibitory effects on AChE and urease across a series of synthesized compounds. The findings revealed that certain derivatives exhibited significant enzyme inhibition, suggesting a potential therapeutic role in managing conditions associated with these enzymes .

Q & A

What are the critical synthetic steps and reaction conditions for preparing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide?

Level: Basic
Answer:
The synthesis involves multi-step organic reactions:

Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under reflux with phosphorous oxychloride (POCl₃) or polyphosphoric acid (PPA) .

Sulfanylpropanamide coupling : Reacting the oxadiazole intermediate with 3-(4-fluorophenyl)sulfanylpropanoic acid using coupling agents like EDCI/HOBt in dichloromethane (DCM) or DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key parameters include temperature control (70–100°C for cyclization), anhydrous conditions for coupling, and solvent polarity adjustments to minimize side products .

How can reaction conditions be optimized to improve synthetic yield and purity?

Level: Advanced
Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while toluene reduces byproducts during cyclization .
  • Catalyst screening : Using Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions during sulfanyl group incorporation .
  • In-line monitoring : HPLC or TLC at intermediate stages to identify and address impurities early .
    Yield improvements from 60% to 85% have been reported by adjusting stoichiometry (1.2:1 molar ratio of oxadiazole to propanoic acid derivative) .

Which spectroscopic and analytical methods are most reliable for confirming the compound’s structure?

Level: Basic
Answer:

  • 1H/13C NMR : Confirm proton environments (e.g., oxadiazole C-2 proton at δ 8.2–8.5 ppm, sulfanyl CH₂ at δ 3.1–3.3 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 432.0522) .
  • FT-IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, C-N oxadiazole at ~1250 cm⁻¹) .
  • Elemental analysis : Validate C, H, N, S, and Cl content within ±0.3% deviation .

How can ambiguities in spectroscopic data (e.g., overlapping NMR signals) be resolved?

Level: Advanced
Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating protons with adjacent carbons (e.g., distinguishing oxadiazole protons from aromatic fluorophenyl groups) .
  • X-ray crystallography : Resolve absolute configuration and confirm bond angles (e.g., oxadiazole ring planarity, dihedral angles between aryl groups) .
  • Variable-temperature NMR : Suppress signal broadening caused by conformational flexibility in the sulfanylpropanamide chain .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Level: Basic
Answer:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2 inhibition at 10 µM) .
    Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .

How can target specificity be evaluated in biological assays?

Level: Advanced
Answer:

  • Selectivity panels : Screen against related enzymes (e.g., kinase isoforms) to identify off-target effects .
  • CRISPR/Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to purified targets (e.g., recombinant proteins) .
  • Computational docking : Predict binding modes to prioritize structural analogs with improved specificity (e.g., Glide SP scoring in Schrödinger) .

How should researchers address contradictions in reported biological activity data?

Level: Basic
Answer:

  • Purity verification : Reanalyze compound batches via HPLC to rule out impurity-driven effects .
  • Assay standardization : Use identical cell lines/passage numbers and culture conditions across labs .
  • Dose-response curves : Confirm activity across a 10-fold concentration range to rule out false positives .

What strategies resolve discrepancies in structure-activity relationship (SAR) studies?

Level: Advanced
Answer:

  • Free-Wilson vs. Hansch analysis : Deconvolute contributions of substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl) to activity .
  • Metabolic stability testing : Rule out false SAR trends caused by differential compound degradation (e.g., liver microsomal assays) .
  • Co-crystallization studies : Identify critical binding interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .

How can interactions with biological targets be studied at the molecular level?

Level: Advanced
Answer:

  • Molecular dynamics simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM/X-ray crystallography : Resolve binding poses at <3 Å resolution (e.g., PDB deposition) .

What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Level: Advanced
Answer:

  • Low cyclization yields : Replace POCl₃ with PPA to reduce side reactions .
  • Sulfanyl group oxidation : Use inert atmosphere (N₂/Ar) during coupling .
  • Byproduct formation : Add molecular sieves to absorb water in amide bond formation .
  • Scale-up challenges : Optimize mixing efficiency (e.g., continuous flow reactors for exothermic steps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.